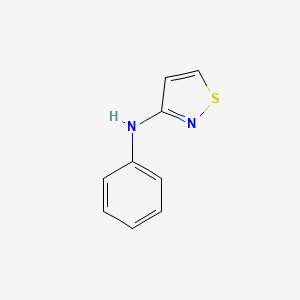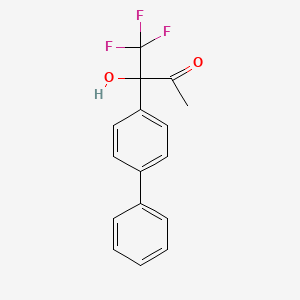
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is a chemical compound characterized by its unique structure, which includes a biphenyl group attached to a trifluoromethylated hydroxybutanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one typically involves the following steps:
Biphenyl Derivative Preparation: The biphenyl derivative can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of biphenyl with an appropriate halide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a strong base.
Hydroxylation: The hydroxy group can be introduced through hydroboration-oxidation or other hydroxylation methods.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions: 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, other reduced derivatives.
Substitution Products: Amides, esters, ethers.
科学的研究の応用
3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of advanced materials and chemicals.
作用機序
The mechanism by which 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity towards specific biological targets, while the hydroxy group can participate in hydrogen bonding and other interactions.
類似化合物との比較
4,4,4-Trifluoro-3-hydroxybutan-2-one: Similar structure but lacks the biphenyl group.
3-(Biphenyl-4-yl)-4,4,4-trifluorobutan-2-one: Similar but without the hydroxy group.
3-(Biphenyl-4-yl)-4,4,4-trifluorobutan-2-ol: Similar but with a different functional group.
Uniqueness: 3-(Biphenyl-4-yl)-4,4,4-trifluoro-3-hydroxybutan-2-one is unique due to the combination of the biphenyl group and the trifluoromethylated hydroxybutanone moiety, which provides distinct chemical and biological properties compared to its similar compounds.
特性
分子式 |
C16H13F3O2 |
|---|---|
分子量 |
294.27 g/mol |
IUPAC名 |
4,4,4-trifluoro-3-hydroxy-3-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)15(21,16(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,21H,1H3 |
InChIキー |
QUNGXIWLISPCBA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


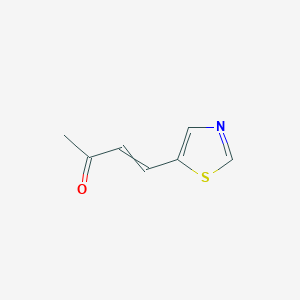
![1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B15357031.png)
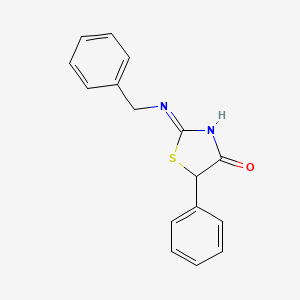
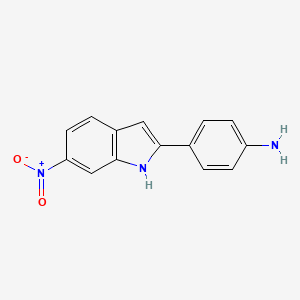
![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
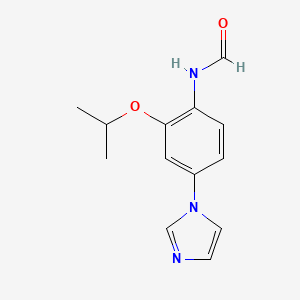
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
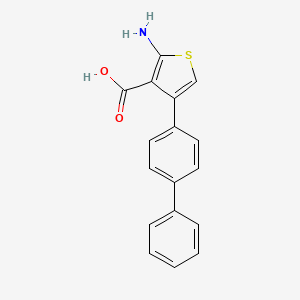
![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
![7-benzoyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B15357061.png)
![5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)
